molecular formula C10H10ClNO2 B13975685 2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl- CAS No. 14423-08-6

2-Oxazolidinone, 3-(4-chlorophenyl)-5-methyl-

Cat. No.: B13975685
CAS No.: 14423-08-6
M. Wt: 211.64 g/mol
InChI Key: IXHNVULJXFVLKD-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-methyloxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both oxygen and nitrogen atoms, with a 4-chlorophenyl group and a methyl group attached to the ring. Oxazolidinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzaldehyde with an amino alcohol, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of 3-(4-chlorophenyl)-5-methyloxazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-methyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds that retain the oxazolidinone core structure.

Scientific Research Applications

3-(4-chlorophenyl)-5-methyloxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Oxazolidinone derivatives are known for their antibacterial activity, and 3-(4-chlorophenyl)-5-methyloxazolidin-2-one is investigated for its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyloxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-5-methyloxazolidin-2-one
  • 3-(4-bromophenyl)-5-methyloxazolidin-2-one
  • 3-(4-fluorophenyl)-5-methyloxazolidin-2-one

Uniqueness

3-(4-chlorophenyl)-5-methyloxazolidin-2-one is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and its interaction with biological targets, potentially enhancing its antimicrobial or anticancer activity compared to other similar compounds .

Properties

CAS No.

14423-08-6

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10ClNO2/c1-7-6-12(10(13)14-7)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3

InChI Key

IXHNVULJXFVLKD-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C(=O)O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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